4-Hydroxy-3-((4-nitrophenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid
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Overview
Description
4-Hydroxy-3-((4-nitrophenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid is a complex organic compound. It is characterized by its azo group, nitrophenyl group, and sulphonyl amino group attached to a naphthalene backbone. Compounds like this are often used in various industrial applications, including dyes and pigments, due to their vibrant colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-((4-nitrophenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid typically involves multiple steps:
Diazotization: The process begins with the diazotization of 4-nitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative under alkaline conditions to form the azo compound.
Sulphonation: The resulting azo compound undergoes sulphonation with p-toluenesulfonyl chloride to introduce the sulphonyl amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pH, and reactant concentrations are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and azo groups.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
Oxidation Products: Quinones, nitroso derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
Dyes and Pigments: Used in the production of azo dyes due to its vibrant color and stability.
Analytical Chemistry: Employed as a reagent for detecting metal ions in solution.
Biology and Medicine
Biological Staining: Utilized in histology for staining tissues.
Drug Development: Investigated for potential pharmacological activities.
Industry
Textile Industry: Applied in dyeing fabrics.
Plastic Industry: Used as a colorant in plastics.
Mechanism of Action
The compound exerts its effects primarily through its azo and sulphonyl groups. The azo group can participate in electron transfer reactions, while the sulphonyl group can form strong interactions with various substrates. These interactions are crucial for its applications in dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulphonic acid: Lacks the sulphonyl amino group.
4-Hydroxy-3-((4-aminophenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid: Contains an amino group instead of a nitro group.
Uniqueness
The presence of both the nitrophenyl and sulphonyl amino groups in 4-Hydroxy-3-((4-nitrophenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid makes it unique. These functional groups contribute to its distinct chemical properties and applications, particularly in the field of dyes and pigments.
Properties
CAS No. |
85409-49-0 |
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Molecular Formula |
C23H18N4O11S3 |
Molecular Weight |
622.6 g/mol |
IUPAC Name |
4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C23H18N4O11S3/c1-13-2-8-17(9-3-13)39(31,32)26-19-12-18(40(33,34)35)10-14-11-20(41(36,37)38)22(23(28)21(14)19)25-24-15-4-6-16(7-5-15)27(29)30/h2-12,26,28H,1H3,(H,33,34,35)(H,36,37,38) |
InChI Key |
TXXKONXNGGPOSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=CC=C(C=C4)[N+](=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
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